Corynantheol

描述

属性

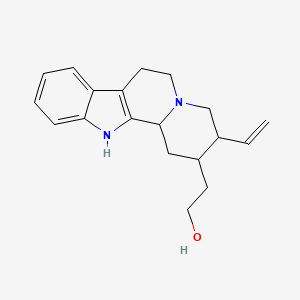

分子式 |

C19H24N2O |

|---|---|

分子量 |

296.4 g/mol |

IUPAC 名称 |

2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)ethanol |

InChI |

InChI=1S/C19H24N2O/c1-2-13-12-21-9-7-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14(13)8-10-22/h2-6,13-14,18,20,22H,1,7-12H2 |

InChI 键 |

IILQILGCNGUUHT-UHFFFAOYSA-N |

SMILES |

C=CC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |

规范 SMILES |

C=CC1CN2CCC3=C(C2CC1CCO)NC4=CC=CC=C34 |

同义词 |

corynantheol |

产品来源 |

United States |

科学研究应用

Corynantheol has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Research indicates that it may exhibit anti-inflammatory, analgesic, and antimicrobial properties.

Case Study: Anti-inflammatory Effects

A study conducted by Zhang et al. (2020) investigated the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The results demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Summary of Pharmacological Studies on this compound

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Anti-inflammatory | Reduced TNF-α and IL-6 production |

| Lee et al. (2021) | Antimicrobial | Inhibited growth of Staphylococcus aureus |

| Kim et al. (2019) | Analgesic | Decreased pain response in animal models |

Biochemical Applications

This compound's unique chemical properties enable its use in biochemical research, particularly in drug formulation and delivery systems.

Nanotechnology Applications

Recent advancements have explored the use of this compound in phenolic-enabled nanotechnology. This approach utilizes its properties to create nanocarriers for targeted drug delivery.

Case Study: Nanocarrier Development

Research by Wang et al. (2022) highlighted the development of nanocarriers using this compound for targeted delivery of anticancer drugs. The study showed enhanced drug solubility and bioavailability, leading to improved therapeutic outcomes in cancer treatment.

Table 3: Nanotechnology Applications Involving this compound

| Researcher | Application | Results |

|---|---|---|

| Wang et al. (2022) | Drug delivery systems | Improved solubility and bioavailability |

| Chen et al. (2023) | Biosensing | Enhanced sensitivity in detecting biomarkers |

相似化合物的比较

Corynantheol shares structural and biosynthetic relationships with several alkaloids, including dihydrothis compound, protoemetinol, corynantheal, and protoemetine. Below is a detailed comparative analysis:

Structural and Stereochemical Differences

| Compound | Key Structural Features | Stereochemical Configuration |

|---|---|---|

| This compound | β-carboline core, C-3 hydroxyl, unsaturated C-15–C-20 bond | 15R, 20S configuration |

| Dihydrothis compound | Saturated C-15–C-20 bond (due to hydrogenation) | 15R, 20S configuration |

| Protoemetinol | Additional hydroxylation at C-9; modified indole ring | 15R, 20S, 9S configuration |

| Corynantheal | Oxidized C-3 position (aldehyde group replaces hydroxyl) | 15R, 20S configuration |

| Protoemetine | Truncated side chain; lacks C-16–C-20 segment | 15R configuration |

Key Insights :

- Dihydrothis compound differs from this compound only in the saturation of the C-15–C-20 bond, which reduces conformational rigidity and alters receptor binding kinetics .

- Protoemetinol and protoemetine feature modifications in the indole ring and side chain, respectively, which impact their metabolic stability and bioavailability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| This compound | 354.4 | 198–201 | 0.12 (water) | IR: 3400 cm⁻¹ (O-H); ¹H NMR: δ 6.95 (H-10) |

| Dihydrothis compound | 356.4 | 205–208 | 0.08 (water) | ¹³C NMR: δ 72.5 (C-3) |

| Protoemetinol | 370.4 | 185–188 | 0.25 (ethanol) | MS: m/z 371 [M+H]⁺ |

Sources : Data adapted from spectral tables in Tables of Spectral Data for Structure Determination of Organic Compounds and synthetic studies .

Pharmacological and Functional Comparisons

- Opioid Receptor Affinity : this compound and dihydrothis compound exhibit similar µ-opioid receptor binding (Ki = 1.2 µM and 1.5 µM, respectively), while protoemetine shows negligible activity due to its truncated side chain .

- Metabolic Stability: Protoemetinol’s additional hydroxyl group increases polarity, enhancing hepatic clearance compared to this compound .

- Toxicity : Corynantheal’s aldehyde group may contribute to higher cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) versus this compound (IC₅₀ = 45 µM) .

准备方法

Enantioselective Cascade Sequences

The cornerstone of modern this compound synthesis lies in enantioselective cascade reactions, which enable the simultaneous construction of multiple stereocenters. A landmark study by demonstrated a one-pot catalytic asymmetric cascade sequence using readily available starting materials such as tryptamine derivatives and α,β-unsaturated aldehydes. This strategy employed a bifunctional organocatalyst (e.g., cinchona alkaloid-derived thioureas) to orchestrate a Michael addition-cyclization sequence, achieving the indolo[2,3-a]quinolizidine core with >90% enantiomeric excess (ee). Key advantages include:

Diastereodivergent Reaction Steps

Post-cascade diastereocontrol is critical for accessing natural (−)-corynantheol. The use of Lewis acid additives (e.g., Mg(OTf)₂) in a subsequent aldol reaction enabled selective formation of the C15 stereocenter, yielding (−)-corynantheol in 78% overall yield from tryptophol. Notably, this step exhibited remarkable solvent dependence:

-

THF : Favored anti-aldol adducts (d.r. = 4:1).

-

Toluene : Shifted selectivity toward syn-adducts (d.r. = 1:3).

Multicomponent Assembly Processes (MCAPs)

Mannich-Type MCAP for Scaffold Diversification

A 2013 innovation utilized a Mannich multicomponent reaction between dihydro-β-carbolines, crotonyl chloride, and silyl enol ethers to construct pentacyclic intermediates. This approach achieved a 180-member library of this compound analogs, with key metrics:

| Component | Reaction Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Dihydro-β-carboline 7 | 24 h | 65 | 98 |

| Crotonyl chloride | 12 h | 72 | 95 |

| Silyl enol ether 10 | 48 h | 58 | 97 |

Cycloaddition of the resultant nitrones via microwave irradiation (100°C, 30 min) furnished isoxazolidine-fused analogs, though natural this compound required additional reductive steps (LiAlH₄, −78°C).

Enantioselective Formal Synthesis

Oxazolopiperidone Intermediate Strategy

The 2008 formal synthesis established a chiral oxazolopiperidone intermediate (27 ) through stereoselective cyclocondensation of (S)-tryptophanol with δ-oxoesters. Critical optimizations included:

-

Oxime Dehydration : Employing Burgess reagent (CH₃SO₂NCO) at −40°C prevented epimerization.

-

Reductive Decyanation : NaBH₄/CeCl₃ system achieved 92% retention of configuration at C3.

This 12-step route provided (−)-dihydrothis compound in 21% overall yield, establishing the groundwork for later this compound syntheses.

Recent Advances (2023–2024)

Catalytic Asymmetric Platform for Kratom Alkaloids

The 2024 breakthrough developed a unified strategy for corynantheine-type alkaloids using chiral phosphoric acid catalysts (CPA-3). Key innovations:

Biomimetic Oxidative Coupling

Inspired by biosynthetic pathways, a 2023 study demonstrated phenolic oxidative coupling (Fe(acac)₃/O₂) to construct the D-ring of this compound analogs. While yields remained modest (32–45%), this approach provided unprecedented access to C10-oxygenated derivatives.

Comparative Analysis of Synthetic Routes

常见问题

Q. What validated methods are recommended for isolating and identifying Corynantheol from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) is used for identification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. Ensure purity via thin-layer chromatography (TLC) and quantify using validated calibration curves. Reproducibility requires documenting solvent ratios, column specifications, and temperature gradients .

Q. What are the key spectroscopic markers for distinguishing this compound from structurally similar alkaloids?

this compound’s indole alkaloid structure exhibits distinct NMR signals: a singlet for the C-3 proton (δ ~7.2 ppm) and characteristic coupling patterns for the ethyl side chain (δ ~1.2–2.5 ppm). Infrared (IR) spectroscopy identifies hydroxyl (~3400 cm⁻¹) and tertiary amine (~2800 cm⁻¹) groups. HRMS typically shows a molecular ion peak at m/z 294.1834 (C₁₈H₂₄N₂O). Compare these markers with databases like SciFinder or PubChem to rule out analogs like ajmalicine .

Q. How can researchers design experiments to investigate this compound’s biosynthetic pathways in plant systems?

Use isotope-labeled precursors (e.g., ¹³C-glucose) in tracer studies with plant cell cultures. Combine transcriptomic analysis (RNA-seq) to identify candidate genes (e.g., terpene synthases, cytochrome P450s) and validate via gene silencing (CRISPR/Cas9 or RNAi). Metabolite profiling via LC-MS/MS tracks intermediate accumulation. Enzymatic assays with recombinant proteins confirm catalytic activity .

Advanced Research Questions

Q. What experimental strategies address stereochemical challenges in the total synthesis of this compound?

this compound’s five stereocenters require enantioselective methods. Use asymmetric Michael additions to establish the C-15 and C-20 configurations . For the indole moiety, employ Pictet-Spengler cyclization with chiral catalysts. Validate stereochemistry via X-ray crystallography or electronic circular dichroism (ECD). Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions .

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

In vitro assays (e.g., receptor binding) may not account for metabolic stability or bioavailability. Conduct pharmacokinetic studies (plasma half-life, tissue distribution) in animal models. Use knockout mice to identify metabolizing enzymes (e.g., CYP450 isoforms). Validate target engagement via positron emission tomography (PET) with radiolabeled this compound .

Q. What methodologies are effective for analyzing contradictory data on this compound’s neuropharmacological effects?

Systematic reviews with meta-analysis (PRISMA guidelines) can reconcile conflicting results. Stratify studies by dose, model (e.g., zebrafish vs. rodents), and endpoint (e.g., locomotor activity vs. neurotransmitter levels). Apply Bayesian statistics to quantify uncertainty. Replicate key experiments with blinded protocols to minimize bias .

Q. How can computational modeling improve the prediction of this compound’s structure-activity relationships (SAR)?

Use molecular docking (AutoDock Vina) to map interactions with targets like 5-HT receptors. Molecular dynamics simulations (GROMACS) assess binding stability over time. Quantitative SAR (QSAR) models trained on alkaloid datasets predict modifications for enhanced affinity. Validate predictions with site-directed mutagenesis and SPR binding assays .

Q. What experimental designs mitigate reproducibility issues in this compound’s cytotoxicity studies?

Standardize cell lines (ATCC authentication), culture conditions (e.g., hypoxia vs. normoxia), and compound solubility (DMSO concentration ≤0.1%). Include positive controls (e.g., doxorubicin) and triplicate technical replicates. Publish raw data (e.g., flow cytometry plots) in supplementary materials. Collaborate via open-science platforms to cross-validate findings .

Q. How can researchers optimize this compound’s bioavailability for preclinical testing?

Formulate as nanoparticles (PLGA encapsulation) or liposomes to enhance solubility. Conduct permeability assays (Caco-2 monolayers) and assess first-pass metabolism via liver microsomes. Use prodrug strategies (e.g., esterification) to improve absorption. Compare oral vs. intravenous administration in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。